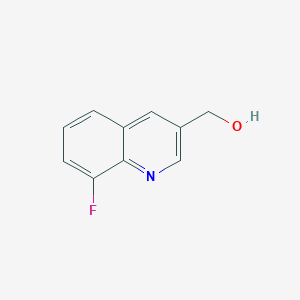

(8-Fluoroquinolin-3-yl)methanol

Description

(8-Fluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative characterized by a methanol (-CH₂OH) substituent at the 3-position and a fluorine atom at the 8-position of the quinoline ring. Its molecular formula is C₁₀H₈FNO, with a monoisotopic mass of 177.05899 Da and an InChIKey of RQYZPULDRNBNFG-UHFFFAOYSA-N . The compound is commercially available with a purity of 95% (CAS: 1307240-33-0) and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

(8-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYZPULDRNBNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307240-33-0 | |

| Record name | (8-fluoroquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (8-Fluoroquinolin-3-yl)methanol typically begins with commercially available 8-fluoroquinoline.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (8-Fluoroquinolin-3-yl)methanol can undergo oxidation reactions to form (8-Fluoroquinolin-3-yl)methanal.

Reduction: The compound can be further reduced to form (8-Fluoroquinolin-3-yl)methane.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: (8-Fluoroquinolin-3-yl)methanal.

Reduction: (8-Fluoroquinolin-3-yl)methane.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (8-Fluoroquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology:

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives, particularly their interactions with enzymes and receptors.

Medicine:

Pharmaceutical Research: this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, while the hydroxymethyl group can participate in various chemical reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Nitroquinoline Derivatives (NQ1–NQ6)

- Structural Features: Compounds such as NQ1 (6-(benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine) and NQ4 (6-(benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine) feature nitro (-NO₂), methoxy (-OCH₃), and benzyloxy (-OBn) substituents, along with aromatic amine groups .

- Key Differences: Unlike (8-Fluoroquinolin-3-yl)methanol, these compounds lack a hydroxyl-containing substituent and instead incorporate nitro groups, which enhance electron-withdrawing properties and influence reactivity in cross-coupling reactions.

- Physical Properties: Melting points range widely (156–268°C), reflecting structural complexity and intermolecular interactions. For example, NQ3 (4-(3-ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol) has a lower melting point (156°C) due to reduced symmetry .

(2-Chloro-8-methoxyquinolin-3-yl)methanol Monohydrate

- Structural Features: This compound substitutes the 8-fluoro group with 8-methoxy and introduces a 2-chloro substituent. The methanol group at the 3-position is retained .

- The chlorine atom may enhance stability compared to fluorine .

Fluorinated Tetrahydroisoquinolines

- Structural Features: Examples include 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 224161-37-9), which features a saturated ring system .

- Key Differences : Saturation reduces aromaticity, impacting electronic properties and biological activity. These compounds are often explored for central nervous system (CNS) drug development due to improved blood-brain barrier penetration .

(8-Fluoroquinolin-3-yl)boronic Acid

- Structural Features: Replaces the methanol group with a boronic acid (-B(OH)₂) moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Key Differences: The boronic acid group confers distinct reactivity, making it valuable in synthesizing biaryl structures. However, it may dimerize or require protection during synthesis, unlike the methanol derivative .

Pharmacological and Material Science Relevance

- This compound: Potential precursor for metalloprotease inhibitors, as seen in related compounds like (8-fluoroquinolin-3-yl)methanamine, which serves as a zinc-binding group .

- Nitroquinolines: Demonstrated anticancer and antimicrobial activity in studies, though toxicity from nitro groups may limit therapeutic use .

- Fluorinated Tetrahydroisoquinolines: Explored for CNS-targeting agents due to their saturated structures, contrasting with the aromatic quinoline core of the target compound .

Biological Activity

(8-Fluoroquinolin-3-yl)methanol is a derivative of quinoline characterized by the presence of a fluorine atom at the 8th position and a hydroxymethyl group at the 3rd position. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure enhances its interactions with biological systems, potentially leading to therapeutic applications.

The molecular formula of this compound is C₁₀H₈FNO. The fluorine atom contributes to the compound's lipophilicity and ability to form hydrogen bonds, which are critical for biological interactions.

Table 1: Comparison of Structural Characteristics

| Compound | Fluorine Position | Hydroxymethyl Group | Molecular Formula |

|---|---|---|---|

| This compound | 8 | Yes | C₁₀H₈FNO |

| (8-Chloroquinolin-3-yl)methanol | 8 | Yes | C₁₀H₈ClNO |

| (8-Bromoquinolin-3-yl)methanol | 8 | Yes | C₁₀H₈BrNO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Binding : It can bind to receptors, modulating signaling pathways that influence cellular responses.

The presence of the fluorine atom enhances the compound's ability to form stronger hydrogen bonds, improving its binding affinity to biological targets compared to similar compounds.

Biological Activity Studies

Research has demonstrated that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has been evaluated for its antiproliferative effects on human cancer cell lines such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic applications:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of quinoline, including this compound, showed enhanced antibacterial properties against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

- Anticancer Research : Another study explored the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with this compound led to increased levels of apoptotic markers in HeLa cells, supporting its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.